Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate
Description
Ethyl 3-(3-benzofuryl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a benzofuran substituent at the C3 position. This compound is synthesized via a Steglich esterification reaction, as described in a 2023 study: tert-butyl 3-hydroxypropanoate is activated with DCC/DMAP in anhydrous dichloromethane (DCM), followed by coupling with a benzofuran derivative to yield the target compound in 81% yield after purification . Its stereochemical configuration is confirmed using Mosher’s ester derivatization and NMR analysis, a method validated for analogous β-hydroxy esters like ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate .
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 3-(1-benzofuran-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H14O4/c1-2-16-13(15)7-11(14)10-8-17-12-6-4-3-5-9(10)12/h3-6,8,11,14H,2,7H2,1H3 |
InChI Key |
NPPXZGFNLJMYPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=COC2=CC=CC=C21)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate typically involves the cyclization of benzofurans with 2-carbonyl-benzoic acid. This method is known for its high atom economy and regioselectivity, making it an efficient and convenient procedure . The reaction conditions often involve moderate to mild heating and the use of readily available starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable cyclization reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts would be preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
Ethyl 3-(4-Nitrophenyl)-3-hydroxypropanoate and Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate
- Structural Differences : These analogs replace the benzofuryl group with a 4-nitrophenyl or 2,6-dichlorophenyl moiety.
- Stereochemical Analysis : Both compounds’ (S)-configurations were confirmed via ¹H/¹⁹F-NMR of Mosher’s esters, showing shielded methoxy protons (3.43–3.49 ppm) and deshielded ¹⁹F signals (−71.29 to −71.49 ppm) .
Ethyl 3-(1,4-Benzodioxan)-3-hydroxypropanoate
- Structural Differences : The benzodioxan ring replaces benzofuran, introducing two oxygen atoms.
- Physicochemical Properties : Increased polarity from the dioxane oxygen atoms may reduce membrane permeability compared to the benzofuryl analog. NMR data (δ 9.77 for aldehyde proton) suggest greater electron delocalization .
Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate
- Functional Group Variation : The hydroxyl group is replaced by a ketone, altering reactivity.
Diastereomeric and Fluorinated Analogs
Ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate
- Structural Features : Incorporates a dioxolane ring and difluoro substitution.
- Applications : The difluoro group increases lipophilicity and metabolic stability, while the dioxolane enhances solubility in polar solvents .
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate
Stability and Reactivity Comparisons
- Degradation Trends: Ethyl 3-(1,4-benzodioxan)-3-hydroxypropanoate degrades rapidly at room temperature unless stabilized in DCM , whereas fluorinated analogs (e.g., ) exhibit prolonged stability.
- Reactivity: The hydroxyl group in Ethyl 3-(3-benzofuryl)-3-hydroxypropanoate facilitates hydrogen bonding, critical for target engagement, whereas oxo analogs (e.g., ) may undergo nucleophilic addition reactions.
Data Table: Key Properties of this compound and Analogs
Research Findings and Implications
- Stereochemical Consistency : Mosher’s ester analysis confirms the (S)-configuration in β-hydroxy esters, ensuring reproducibility in chiral synthesis .
- Benzofuran vs. Benzodioxan : The benzofuryl group’s planar structure may improve binding to aromatic biological targets compared to benzodioxan’s bulkier, oxygen-rich ring .
- Fluorination Effects : Difluoro substitution enhances metabolic stability and lipophilicity, critical for CNS-targeting therapeutics .
Biological Activity
Ethyl 3-(3-benzofuryl)-3-hydroxypropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the various aspects of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran moiety, which is known to impart unique chemical properties. The presence of the hydroxyl group and the ethyl ester contributes to its reactivity and biological interactions. The compound can be synthesized through various organic reactions, allowing for modifications that enhance its biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Activity : The compound exhibits antimicrobial effects by disrupting microbial cell membranes, leading to cell lysis. This mechanism is particularly effective against certain strains of bacteria and fungi.
- Anticancer Properties : this compound has been shown to inhibit key enzymes involved in cell proliferation. By modulating signaling pathways related to cancer cell growth, it demonstrates potential as an anticancer agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Table 1 summarizes the antimicrobial efficacy against selected microorganisms.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Candida albicans | 18 | 30 µg/mL |
Table 1: Antimicrobial activity of this compound.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown significant cytotoxicity against human colorectal adenocarcinoma cells. The following table presents the IC50 values for different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal) | 25 |
| MCF-7 (Breast) | 30 |
| A549 (Lung) | 20 |
Table 2: Anticancer activity of this compound.
Comparative Studies with Similar Compounds
This compound can be compared with other derivatives like ethyl 3-(2-benzothienyl)-3-hydroxypropanoate and ethyl 3-(2-indolyl)-3-hydroxypropanoate. These compounds share structural similarities but exhibit different biological activities due to variations in their heteroatoms and functional groups.
- Ethyl 3-(2-benzothienyl)-3-hydroxypropanoate : Exhibits strong antifungal properties but weaker antibacterial effects compared to this compound.
- Ethyl 3-(2-indolyl)-3-hydroxypropanoate : Shows promising anticancer activity but lacks significant antimicrobial effects.
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of colorectal cancer. The compound was administered at a dosage of 50 mg/kg body weight over a period of four weeks, resulting in a notable decrease in tumor volume compared to control groups.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multi-drug resistant strains of bacteria. This compound exhibited synergistic effects when combined with standard antibiotics, enhancing their efficacy and reducing resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
